![molecular formula C28H46O3 B15175249 [(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate](/img/structure/B15175249.png)
[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate
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Overview
Description
[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate is a complex organic compound characterized by its multiple conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate typically involves the coupling of two tetradecadienoic acid derivatives. The process may include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate esterification. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the double bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters would be essential to ensure the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides or diols.
Reduction: Reduction of the double bonds can yield saturated derivatives.
Substitution: The ester functional group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Epoxides: and from oxidation.
Saturated esters: from reduction.
Amides: or from substitution reactions.
Scientific Research Applications
Chemistry
In organic synthesis, [(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate can be used as a building block for more complex molecules. Its multiple double bonds make it a versatile intermediate for various synthetic pathways.
Biology and Medicine
Industry
In materials science, this compound could be explored for the development of polymers with unique mechanical and chemical properties due to its conjugated system.
Mechanism of Action
The mechanism by which [(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate exerts its effects would depend on its specific application. In chemical reactions, the conjugated double bonds can participate in various addition and substitution reactions, influencing the reactivity and stability of the compound. In potential biological systems, the compound could interact with cellular membranes or proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Tetradecadienoic acid: A precursor in the synthesis of the compound.
Conjugated dienes: Compounds with similar double bond arrangements.
Biological Activity
[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Receptor Interaction : Research indicates that compounds similar to [(6E,11E)-tetradeca-6,11-dienoyl] may interact with various receptors, including cannabinoid receptors. These interactions could modulate physiological responses such as pain perception and inflammation .
- Anti-inflammatory Effects : Studies have shown that similar unsaturated fatty acids can exhibit anti-inflammatory properties by inhibiting pathways such as NF-κB and COX enzymes .
- Antioxidant Properties : The compound may also possess antioxidant capabilities, which are crucial in mitigating oxidative stress in cells .
Case Studies
- Cannabinoid Receptor Modulation : A study explored the effects of various fatty acid derivatives on cannabinoid receptors. It was found that certain derivatives could enhance receptor activation while minimizing adverse effects typically associated with synthetic cannabinoids .
- In Vivo Studies : Animal models have demonstrated that compounds with similar structures can reduce inflammation and pain responses significantly. For instance, a study on mice showed that treatment with such compounds resulted in decreased mechanical allodynia .
Comparative Data Table
Property | This compound | Similar Compounds |
---|---|---|
Molecular Formula | C20H34O2 | Varies |
Receptor Affinity | Moderate to High for CB1/CB2 | High |
Anti-inflammatory Activity | Yes | Yes |
Antioxidant Activity | Yes | Yes |
Clinical Applications | Potential for pain management and inflammation | Varies |
Research Findings
Recent literature emphasizes the therapeutic potential of unsaturated fatty acids derived from natural sources. These findings suggest that compounds like this compound could serve as leads for drug development targeting inflammatory and pain conditions.
Key Research Highlights
- Pharmacological Studies : Investigations into the pharmacokinetics and pharmacodynamics of similar compounds reveal promising results in terms of bioavailability and efficacy in animal models .
- Synergistic Effects : Combining these compounds with other therapeutic agents may enhance their effectiveness while reducing side effects associated with higher doses of conventional drugs .
Properties
Molecular Formula |
C28H46O3 |
---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate |
InChI |
InChI=1S/C28H46O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)31-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,10,12,15,17-18,20H,3-4,6,8-9,11,13-14,16,19,21-26H2,1-2H3/b7-5+,12-10+,17-15+,20-18+ |
InChI Key |
VOINOCPIGNMBCG-LDFJDSBISA-N |
Isomeric SMILES |
CCCC/C=C/CC/C=C/CCCC(=O)OC(=O)CCCC/C=C/CCC/C=C/CC |
Canonical SMILES |
CCCCC=CCCC=CCCCC(=O)OC(=O)CCCCC=CCCCC=CCC |
Origin of Product |
United States |
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